molecular formula C8H8N4O7 B15376030 Aziridine;2,4,6-trinitrophenol CAS No. 21384-24-7

Aziridine;2,4,6-trinitrophenol

Cat. No.: B15376030
CAS No.: 21384-24-7
M. Wt: 272.17 g/mol
InChI Key: AHRPNWZLOYKKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridine is a three-membered heterocyclic compound (C₂H₅N) characterized by a strained ring structure containing one nitrogen atom. Its high ring strain makes it highly reactive, enabling applications in polymer chemistry, pharmaceuticals, and organic synthesis . 2,4,6-Trinitrophenol (picric acid, C₆H₃N₃O₇) is a nitroaromatic compound with three nitro groups attached to a phenolic ring. It is a well-known explosive, historically used in munitions, and exhibits extreme sensitivity to heat, shock, and friction when dry .

The compound 1-(2,4,6-Trinitrophenyl)aziridine (C₈H₆N₄O₆) combines aziridine’s reactivity with the explosive properties of the trinitrophenyl group. This hybrid structure introduces unique hazards and reactivity profiles, necessitating comparison with structurally or functionally related compounds .

Properties

CAS No.

21384-24-7

Molecular Formula

C8H8N4O7

Molecular Weight

272.17 g/mol

IUPAC Name

aziridine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C2H5N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3-1/h1-2,10H;3H,1-2H2

InChI Key

AHRPNWZLOYKKIH-UHFFFAOYSA-N

Canonical SMILES

C1CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Picric Acid Derivatives : Metal picrates are well-documented as more hazardous than picric acid, but 1-(2,4,6-Trinitrophenyl)aziridine’s explosive sensitivity remains understudied .
  • Aziridine Reactivity : The electron-withdrawing trinitrophenyl group likely accelerates aziridine ring-opening, but quantitative kinetic data are absent .

Q & A

Q. Methodology :

  • Probe Design : Use water-soluble fluorophores (e.g., riboflavin) with π-conjugated systems for TNP binding. At pH 6.2 (phosphate buffer), riboflavin exhibits a linear response (2.5–1000 μM) and 0.55 μM detection limit .
  • Validation : Spike recovery tests (98.2–103.5%) in environmental samples confirm accuracy .
  • MOF-Based Sensors : Luminescent metal-organic frameworks (LMOFs) with benzene-cored tetraphenylethene derivatives enable selective TNP detection via Förster resonance energy transfer (FRET) .

Advanced: What experimental approaches analyze resonance stabilization in aziridine-TNP complexes?

Q. Methodology :

  • Computational Modeling : Density Functional Theory (DFT-D3) calculates electron density distribution and stabilization energy. For quinoline-based sensors, DFT confirms charge transfer from electron-rich moieties to TNP’s nitro groups .
  • Spectroscopy : UV-Vis and fluorescence spectra quantify resonance effects. Carboxylic acid-naphthalene sensors show Stern-Volmer quenching constants (Ksv) correlating with TNP concentration .

Advanced: What strategies mitigate metal picrate formation during TNP synthesis?

Q. Mitigation :

  • Non-Metal Reactors : Use glass or Teflon-lined equipment to avoid metal contact .
  • pH Control : Maintain acidic conditions to inhibit picrate salt formation .
  • Post-Synthesis Washing : Rinse crystals thoroughly with distilled water to remove residual metal ions .

Advanced: What are the challenges in synthesizing aziridine-TNP derivatives?

Q. Challenges :

  • Nitration Control : Over-nitration of phenol requires precise temperature (≤50°C) and HNO3/H2SO4 stoichiometry .
  • Aziridine Reactivity : Strain-driven ring-opening necessitates inert atmospheres (N2/Ar) and low temperatures (−20°C) during coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates products, validated via NMR and HRMS .

Advanced: How does TNP’s reactivity with oxidizing agents impact experimental design?

Q. Considerations :

  • Incompatibility : TNP reacts explosively with peroxides, chlorates, and ammonia. Design reactions in isolated chambers with remote monitoring .
  • Solvent Choice : Avoid alcohols; use aqueous or acetonitrile systems to minimize side reactions .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) monitors exothermic peaks (>150°C) to predict decomposition .

Advanced: What methods prevent electrostatic discharge during TNP handling?

Q. Protocols :

  • Grounding : Use conductive flooring and containers to dissipate static charges .
  • Humidity Control : Maintain >40% relative humidity in workspaces .
  • Equipment : Employ non-sparking valves and explosion-proof centrifuges .

Advanced: How do spectroscopic techniques characterize aziridine-TNP interactions?

Q. Techniques :

  • FT-IR : Identify N–O symmetric/asymmetric stretches (1530–1350 cm⁻¹) in TNP and aziridine’s C–N vibrations (1250 cm⁻¹) .
  • NMR : ¹H NMR reveals shifts in aromatic protons (δ 8.5–9.0 ppm) upon complexation .
  • Mass Spectrometry : ESI-MS detects [M−H]⁻ ions (m/z 228) for TNP and adducts with aziridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.